
Methyl 2,2,3,4-tetrafluorobut-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,2,3,4-tetrafluorobut-3-enoate is an organic compound with the molecular formula C5H4F4O2 It is a fluorinated ester, characterized by the presence of four fluorine atoms and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2,3,4-tetrafluorobut-3-enoate typically involves the fluorination of suitable precursors. One common method is the reaction of methyl 3-butenoate with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at low temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to enhance yield and selectivity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,2,3,4-tetrafluorobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Fluorine-substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 2,2,3,4-tetrafluorobut-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorinated probe in biochemical studies.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of methyl 2,2,3,4-tetrafluorobut-3-enoate involves its interaction with molecular targets through its ester and fluorine functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis or other transformations, leading to the formation of active intermediates that exert specific effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,3,4,4-tetrafluorobut-2-enoate: Similar structure but different fluorine atom positions.
Ethyl 2,2,3,4-tetrafluorobut-3-enoate: Similar structure with an ethyl ester group instead of a methyl ester group.
Methyl 2,2,3,3-tetrafluoropropanoate: Similar fluorination pattern but different carbon chain length.
Uniqueness
Methyl 2,2,3,4-tetrafluorobut-3-enoate is unique due to its specific fluorination pattern and the presence of both an ester and a double bond. This combination of features imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
84195-41-5 |
|---|---|
Fórmula molecular |
C5H4F4O2 |
Peso molecular |
172.08 g/mol |
Nombre IUPAC |
methyl 2,2,3,4-tetrafluorobut-3-enoate |
InChI |
InChI=1S/C5H4F4O2/c1-11-4(10)5(8,9)3(7)2-6/h2H,1H3 |
Clave InChI |
UMLDTZBTDXMAQK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(=CF)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


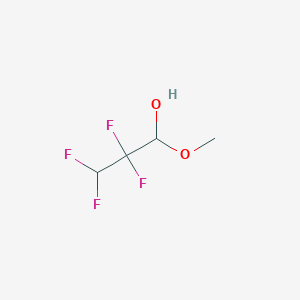


![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)
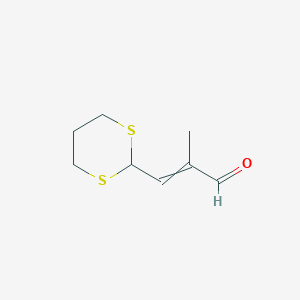
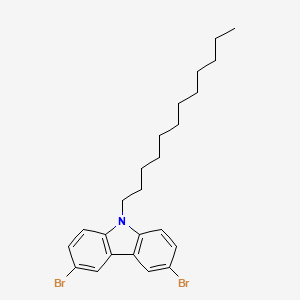

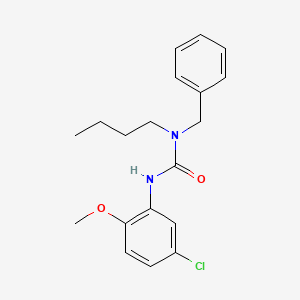
![4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14405458.png)
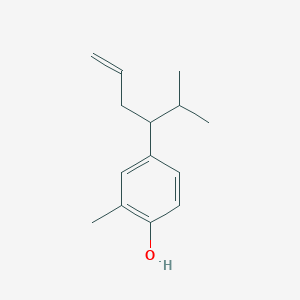

![4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14405463.png)
![4-Methyl-2-{1-phenyl-3-[(4-phenylbutan-2-yl)amino]propyl}phenol](/img/structure/B14405480.png)

